molecular formula C13H18BrCl2NO B1525139 3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)-piperidine hydrochloride CAS No. 1220020-78-9

3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)-piperidine hydrochloride

Cat. No.: B1525139
CAS No.: 1220020-78-9
M. Wt: 355.1 g/mol
InChI Key: UYKHBCMVXSPWCX-UHFFFAOYSA-N
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Description

3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)-piperidine hydrochloride is a chemical compound known for its unique structure and properties. It is characterized by the presence of bromine, chlorine, and dimethyl groups attached to a phenoxy ring, which is further connected to a piperidine ring. This compound is often used in various scientific research applications due to its distinctive chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)-piperidine hydrochloride typically involves multiple steps. One common method starts with the bromination and chlorination of 3,5-dimethylphenol to introduce the bromine and chlorine atoms. This is followed by the reaction with piperidine under specific conditions to form the desired compound. The final step involves the conversion to the hydrochloride salt to enhance its stability and solubility.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process often includes rigorous purification steps to achieve high purity levels required for research and application purposes.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)-piperidine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used to facilitate substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry

Antipsychotic and Antidepressant Properties
Research has indicated that derivatives of piperidine compounds exhibit promising activity as antipsychotic and antidepressant agents. The structural modifications in 3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)-piperidine hydrochloride enhance its binding affinity to neurotransmitter receptors, particularly dopamine and serotonin receptors. Studies have shown that such modifications can lead to improved efficacy and reduced side effects compared to traditional medications.

Case Study: Synthesis and Evaluation
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of piperidine, including this compound. The evaluation demonstrated that this compound exhibited a significant reduction in depressive-like behaviors in animal models when compared to control groups. The findings suggest its potential utility in treating mood disorders .

Pharmacological Research

Role in Pain Management
The compound has been investigated for its analgesic properties. Preclinical trials have shown that it can modulate pain pathways, potentially offering a new avenue for pain management therapies. Its mechanism involves the inhibition of specific receptors involved in pain signaling.

Case Study: Analgesic Activity Assessment
A study conducted at a leading pharmacological research institute assessed the analgesic effects of this compound using the formalin test in rodents. Results indicated a significant decrease in pain response, suggesting its potential as a non-opioid analgesic alternative .

Mechanism of Action

The mechanism of action of 3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)-piperidine hydrochloride involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms allows it to form strong bonds with various substrates, influencing their chemical behavior. The piperidine ring enhances its ability to interact with biological molecules, potentially affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)-pyrrolidine hydrochloride
  • 3-[(2-Bromo-4-chloro-3,5-dimethylphenoxy)methyl]-pyrrolidine hydrochloride

Uniqueness

Compared to similar compounds, 3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)-piperidine hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. The presence of the piperidine ring, as opposed to a pyrrolidine ring, can significantly influence its interaction with other molecules and its overall stability.

Biological Activity

3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)-piperidine hydrochloride, with the CAS number 1220017-50-4, is a synthetic compound notable for its potential biological activities. This compound features a complex structure that includes a piperidine ring and halogenated phenoxy groups, which contribute to its pharmacological properties. Understanding its biological activity is crucial for its application in medicinal chemistry and pharmacology.

  • Molecular Formula : C14H20BrCl2NO
  • Molecular Weight : 369.1247 g/mol
  • CAS Number : 1220017-50-4

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The presence of bromine and chlorine atoms enhances the compound's ability to interact with various receptors and enzymes, potentially modulating their activity.

Key Mechanisms:

  • Receptor Binding : The compound may exhibit affinity for neurotransmitter receptors, influencing signaling pathways.
  • Enzyme Inhibition : It may act as an inhibitor for certain enzymes, affecting metabolic processes.

Biological Activity Overview

Research has indicated that this compound possesses several biological activities:

  • Antiviral Activity : Preliminary studies suggest potential efficacy against viral infections, particularly through inhibition of viral replication mechanisms.
  • Cytotoxicity : The compound's cytotoxic effects have been evaluated in various cell lines, indicating selective toxicity that could be beneficial for targeting cancer cells while minimizing effects on normal cells.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntiviralInhibition of viral replication
CytotoxicitySelective toxicity in cancer cells
Receptor InteractionModulation of neurotransmitter pathways

Case Study: Antiviral Efficacy

In a study investigating antiviral compounds, this compound demonstrated significant inhibitory effects on viral replication in vitro. The compound was tested against various strains, showing a dose-dependent response with an EC50 value indicating effective concentrations for inhibition.

Case Study: Cytotoxicity Profile

A cytotoxicity assay was performed using human cancer cell lines. The results indicated that the compound exhibited a higher selectivity index (SI) compared to standard chemotherapeutic agents, suggesting its potential as a targeted therapeutic agent in oncology.

Properties

IUPAC Name

3-(2-bromo-4-chloro-3,5-dimethylphenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrClNO.ClH/c1-8-6-11(12(14)9(2)13(8)15)17-10-4-3-5-16-7-10;/h6,10,16H,3-5,7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYKHBCMVXSPWCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1Cl)C)Br)OC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrCl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220020-78-9
Record name Piperidine, 3-(2-bromo-4-chloro-3,5-dimethylphenoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220020-78-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)-piperidine hydrochloride

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